Chloro(triethylphosphine)gold(I), also known as (Triethylphosphine)gold(I) chloride, is a coordination complex with the chemical formula C₆H₁₅PAuCl. It is a white to pale yellow crystalline solid, soluble in many organic solvents. The synthesis of Chloro(triethylphosphine)gold(I) typically involves the reaction of gold(I) chloride (AuCl) with triethylphosphine (Et₃P) in an organic solvent like dichloromethane (CH₂Cl₂). []
Chloro(triethylphosphine)gold(I) finds its primary application in scientific research as a catalyst in various organic reactions. Its catalytic activity stems from the ability of the gold(I) center to activate various bonds and facilitate their cleavage or formation. Some specific examples include:
Beyond its role in catalysis, Chloro(triethylphosphine)gold(I) has been explored in other research areas, including:
The key feature of the molecule is the central gold(I) atom (Au¹⁺) exhibiting linear coordination geometry. It forms a covalent bond with a chlorine atom (Cl⁻) and another covalent bond with the phosphorus atom (P) from the triethylphosphine ligand. The three ethyl groups (C₂H₅) of the ligand are attached to the phosphorus atom []. This structure is similar to another widely used gold complex, chloro(triphenylphosphine)gold(I) (Ph₃PAuCl), where the phenyl groups are replaced by ethyl groups [].
Chloro(triethylphosphine)gold(I) can be synthesized by reacting gold(I) chloride (AuCl) with triethylphosphine (Et₃P) in an organic solvent like dichloromethane (CH₂Cl₂).
Balanced equation: AuCl + Et₃P → Et₃PAuCl []
At high temperatures, the compound can decompose, releasing triethylphosphine and forming gold chloride:
A significant application of Et₃PAuCl is its use as a precursor for cationic gold(I) catalysts. These catalysts are generated by treating Et₃PAuCl with silver salts containing weakly coordinating anions (e.g., SbF₆⁻, BF₄⁻). This reaction displaces the chloride ligand with the weakly coordinating anion, creating a catalytically active species [, ].
Cationic gold(I) catalysts derived from Et₃PAuCl are employed in various organic transformations. One example is their use in the cyclization of alkynes. The gold catalyst activates the alkyne towards intramolecular nucleophilic attack, leading to the formation of cyclic structures.
Chloro(triethylphosphine)gold(I) is a toxic compound. It can cause irritation to the skin, eyes, and respiratory system. It is also suspected of causing genetic defects and harming fertility. When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Acute Toxic;Irritant